N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
CAS No.:
Cat. No.: VC17805074
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide |
Standard InChI | InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11) |
Standard InChI Key | MNXSZAWBGTXQAF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)/C(=N/O)/N)OC |
Canonical SMILES | CC1=C(C=CC(=C1)C(=NO)N)OC |
Introduction
Structural Characteristics and Molecular Properties
N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide (molecular formula: ) features a benzene core with three distinct substituents (Fig. 1):
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Carboximidamide group (-C(=N-OH)NH) at position 1, enabling metal chelation and hydrogen bonding.
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Methoxy group (-OCH) at position 4, contributing electron-donating effects and modulating solubility.
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Methyl group (-CH) at position 3, enhancing lipophilicity and steric bulk.
Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 196.21 g/mol |
LogP (Predicted) | 1.45 ± 0.2 |
Hydrogen Bond Donors | 3 (NH, N-OH) |
Hydrogen Bond Acceptors | 4 (OCH, N-OH, C=O) |
Topological Polar Surface Area | 89.6 Ų |
The carboximidamide group’s dual nitrogen-oxygen coordination sites facilitate interactions with transition metals, a property exploited in catalytic and biochemical applications.
Synthetic Routes and Optimization
Primary Synthesis Pathways
The compound is synthesized via a three-step protocol:
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Nitration of 3-methyl-4-methoxybenzoic acid to introduce a nitro group at position 1.
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Reduction of the nitro group to an amine using Pd/C and hydrogen gas.
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Reaction with hydroxylamine hydrochloride under acidic conditions to form the carboximidamide moiety.
Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | HNO/HSO, 0°C | 78 |
2 | H (1 atm), Pd/C, ethanol, 25°C | 85 |
3 | NHOH·HCl, HCl, reflux | 62 |
Challenges include regioselectivity during nitration and side reactions during hydroxylamine coupling, necessitating strict pH control.
Industrial-Scale Production
Continuous flow reactors improve yield (up to 73%) by minimizing decomposition of the thermally sensitive hydroxylamine intermediate. Solvent systems such as ethanol-water (4:1) enhance solubility while reducing byproduct formation.
Reactivity and Functionalization
Metal Chelation
The carboximidamide group binds divalent cations (e.g., Fe, Cu) with dissociation constants () comparable to EDTA derivatives:
Metal-Binding Affinity
Metal Ion | (M) | Coordination Mode |
---|---|---|
Fe | Bidentate (N,O) | |
Cu | Tridentate (N,O, methoxy) |
This property underpins its role in inhibiting metalloenzymes like histone deacetylases (HDACs) .
Electrophilic Substitution
The methyl group directs electrophiles to the ortho and para positions, enabling halogenation and sulfonation. For example, bromination in acetic acid yields a mono-brominated derivative at position 5 (yield: 68%).
Strain | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus | 64 | Cell wall synthesis disruption |
E. faecalis | 128 | DNA gyrase inhibition |
Activity against Gram-negative pathogens is limited by outer membrane permeability barriers.
Anticancer Properties
Preliminary cytotoxicity screening against human cancer cell lines reveals selective activity:
IC Values
Cell Line | IC (µM) |
---|---|
HeLa (cervical) | 18.7 |
MCF-7 (breast) | 22.4 |
HEK-293 (normal) | >100 |
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .
Prodrug Development and Bioconversion
The N'-hydroxy group serves as a prodrug motif, enabling enzymatic conversion to active metabolites. For instance, esterase-mediated hydrolysis releases hydroxylamine, which inhibits ribonucleotide reductase in cancer cells .
Prodrug Stability
Condition | Half-Life (h) | Major Metabolite |
---|---|---|
Plasma (human) | 2.3 | 4-Methoxy-3-methylbenzoic acid |
Liver microsomes | 0.8 | Hydroxylamine derivative |
Comparative Analysis with Structural Analogs
Substituent positioning critically influences bioactivity:
Bioactivity Comparison
Compound | HDAC Inhibition (IC, µM) | LogP |
---|---|---|
N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide | 8.5 | 1.45 |
2-Amino-N'-hydroxy-6-methyl analog | 6.2 | 0.92 |
3-Amino-N'-hydroxy-4-methyl analog | 12.1 | 1.78 |
The methoxy group enhances solubility but reduces membrane permeability relative to methyl-substituted analogs.
Stability and Degradation Pathways
The compound decomposes under UV light (λ = 254 nm) via N-O bond cleavage, forming 4-methoxy-3-methylbenzonitrile as the primary degradation product. Storage at -20°C in amber vials extends shelf life to >12 months.
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